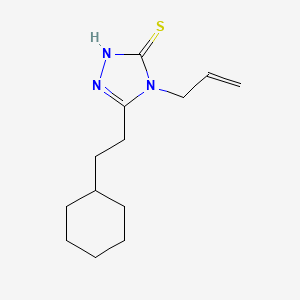

4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol

Description

4-Allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with an allyl group at the 4-position and a 2-cyclohexylethyl group at the 5-position, along with a thiol (-SH) functional group at the 3-position . This compound is of interest due to its structural similarity to pharmacologically active triazole-3-thiol derivatives, which are known for diverse biological activities, including anticancer, antioxidant, and antimicrobial properties.

Key physicochemical properties inferred from structural analogs include:

Properties

IUPAC Name |

3-(2-cyclohexylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3S/c1-2-10-16-12(14-15-13(16)17)9-8-11-6-4-3-5-7-11/h2,11H,1,3-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLZMEMFVIBISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364158 | |

| Record name | 4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590353-10-9 | |

| Record name | 5-(2-Cyclohexylethyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590353-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of allyl isothiocyanate with 2-cyclohexylethyl hydrazine in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The allyl and cyclohexylethyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of disulfides or sulfonic acids.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with metal ions, affecting various biochemical pathways. These interactions contribute to the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The pharmacological profile of triazole-3-thiol derivatives is highly dependent on substituents at the 4- and 5-positions. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparison

Key observations :

- Electron-donating groups (e.g., -NH₂ in AT) enhance antioxidant activity by stabilizing radical intermediates .

- Bulky alkyl groups (e.g., cyclohexylethyl) increase lipophilicity, which may improve bioavailability but reduce solubility.

- Aromatic substituents (e.g., ethoxyphenyl) are associated with antimicrobial activity, possibly due to membrane interaction .

Pharmacological Activities

Table 2: Pharmacological Activities of Selected Analogs

Key comparisons :

- Anticancer activity: The target compound lacks the furfuryl and quinoline moieties present in FQTT derivatives, which are critical for EGFR degradation . Its cyclohexylethyl group may instead favor interactions with hydrophobic protein pockets.

Biological Activity

4-Allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 590353-10-9) is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N3S. The compound features a triazole ring, which is known for its significant biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. A study highlighted the potential of triazole derivatives in inhibiting the growth of pathogenic microorganisms through disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, compounds similar to this triazole have shown IC50 values indicating cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Specific studies reported IC50 values of 6.2 μM for HCT-116 and 27.3 μM for T47D cells .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : This compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against common pathogens. The results indicated a broad spectrum of activity with notable effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

Study on Anticancer Activity

In a separate study focused on anticancer activity, the compound was tested against several human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 43.4 |

| HCT-116 | 6.2 |

| T47D | 27.3 |

These findings suggest that the compound has promising potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.